molecular formula C18H17ClN4O2 B11379115 2-(4-chlorophenyl)-5-(hydroxymethyl)-N-(1-phenylethyl)-2H-1,2,3-triazole-4-carboxamide

2-(4-chlorophenyl)-5-(hydroxymethyl)-N-(1-phenylethyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11379115
M. Wt: 356.8 g/mol
InChI Key: PVZUVCCUKVFART-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-5-(hydroxymethyl)-N-(1-phenylethyl)-2H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives

Preparation Methods

The synthesis of 2-(4-chlorophenyl)-5-(hydroxymethyl)-N-(1-phenylethyl)-2H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the triazole ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne.

    Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the triazole ring with a 4-chlorophenyl group.

    Addition of the hydroxymethyl group: This can be done through a hydroxymethylation reaction.

    Attachment of the phenylethyl group: This step involves the formation of an amide bond between the triazole ring and the phenylethyl group.

Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

2-(4-chlorophenyl)-5-(hydroxymethyl)-N-(1-phenylethyl)-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide).

Scientific Research Applications

2-(4-chlorophenyl)-5-(hydroxymethyl)-N-(1-phenylethyl)-2H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe to study enzyme activity.

    Medicine: It could be investigated for its potential therapeutic effects, such as antimicrobial or anticancer activity.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-5-(hydroxymethyl)-N-(1-phenylethyl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites. The pathways involved could include inhibition of DNA synthesis or disruption of cell membrane integrity.

Comparison with Similar Compounds

Similar compounds to 2-(4-chlorophenyl)-5-(hydroxymethyl)-N-(1-phenylethyl)-2H-1,2,3-triazole-4-carboxamide include other triazole derivatives such as:

    Fluconazole: An antifungal agent.

    Itraconazole: Another antifungal agent.

    Voriconazole: Used to treat serious fungal infections.

Compared to these compounds, this compound may have unique properties such as different molecular targets or enhanced activity against certain pathogens.

Properties

Molecular Formula

C18H17ClN4O2

Molecular Weight

356.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-(hydroxymethyl)-N-(1-phenylethyl)triazole-4-carboxamide

InChI

InChI=1S/C18H17ClN4O2/c1-12(13-5-3-2-4-6-13)20-18(25)17-16(11-24)21-23(22-17)15-9-7-14(19)8-10-15/h2-10,12,24H,11H2,1H3,(H,20,25)

InChI Key

PVZUVCCUKVFART-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=NN(N=C2CO)C3=CC=C(C=C3)Cl

Origin of Product

United States

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